molecular formula C12H18N4O3S3 B4507012 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4507012
M. Wt: 362.5 g/mol
InChI Key: KBPXXKJBHOLYTN-UHFFFAOYSA-N
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Description

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C12H18N4O3S3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.05410397 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a compound that belongs to the class of thiadiazoles, which are known for their broad spectrum of biological activities. Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as thiadiazoles, has shown significant antimicrobial and antifungal actions. The structure of these compounds, including variations like the thiadiazole derivatives, has been extensively studied for their potential in creating new antimicrobial agents. These compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their promise for further studies in antimicrobial applications (Kobzar, Sych, & Perekhoda, 2019).

Chemical Synthesis and Heterocyclic Compound Development

The chemical synthesis of thiadiazole derivatives, including this compound, involves the reaction of thioamides with various electrophilic reagents, showcasing the versatility of these compounds in creating a wide range of heterocyclic compounds. Such synthetic methodologies offer a pathway to develop novel compounds with potential biological activities, further expanding the utility of thiadiazole derivatives in scientific research (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Pharmacological Applications

Research into the pharmacological applications of thiadiazole derivatives, including the specific compound , has demonstrated that these molecules can serve as effective agents in various therapeutic areas. The structural diversity and adaptability of thiadiazole derivatives make them suitable candidates for the development of new drugs with antimicrobial, antifungal, and potentially other pharmacological actions. The systematic study of these compounds' interactions with biological systems can lead to the identification of new therapeutic agents with optimized efficacy and reduced side effects (Foroumadi, Emami, Hassanzadeh, Rajaee, Sokhanvar, Moshafi, & Shafiee, 2005).

Mechanism of Action

While the exact mechanism of action for “N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide” is not known, some 1,3,4-thiadiazole derivatives have been found to inhibit protein kinases, showing selective activity against certain cell lines .

Properties

IUPAC Name

1-methylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S3/c1-3-8-20-12-15-14-11(21-12)13-10(17)9-4-6-16(7-5-9)22(2,18)19/h3,9H,1,4-8H2,2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXXKJBHOLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

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